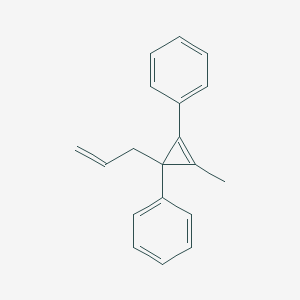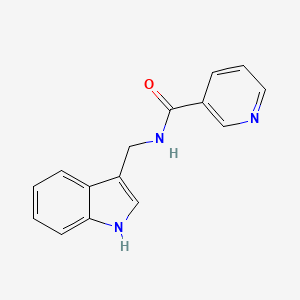![molecular formula C26H30N2O3 B14515827 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid CAS No. 62632-85-3](/img/structure/B14515827.png)
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid is a complex organic compound characterized by the presence of dimethylamino groups and an ethoxybenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts acylation of dimethylaniline using reagents such as phosgene or triphosgene . The reaction conditions often require anhydrous environments and the use of catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol .
Michler’s ketone: Bis[4-(dimethylamino)phenyl]methanone.
Uniqueness
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid is unique due to its ethoxybenzoic acid moiety, which imparts distinct chemical and biological properties compared to similar compounds like Michler’s ketone.
Propiedades
Número CAS |
62632-85-3 |
|---|---|
Fórmula molecular |
C26H30N2O3 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-[bis[4-(dimethylamino)phenyl]methyl]-5-ethoxybenzoic acid |
InChI |
InChI=1S/C26H30N2O3/c1-6-31-22-15-16-23(24(17-22)26(29)30)25(18-7-11-20(12-8-18)27(2)3)19-9-13-21(14-10-19)28(4)5/h7-17,25H,6H2,1-5H3,(H,29,30) |
Clave InChI |
OEIJGEKOTGUZGR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


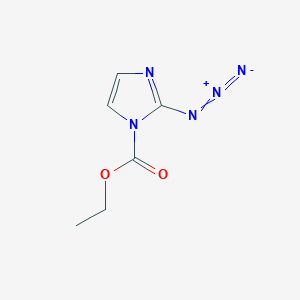
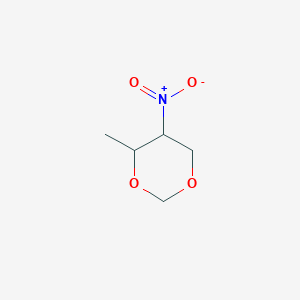
silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)



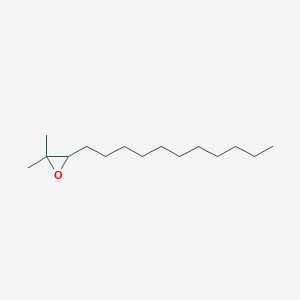
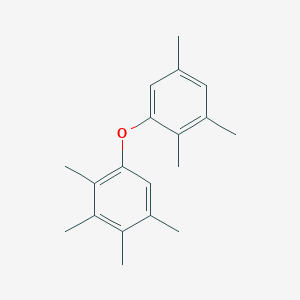

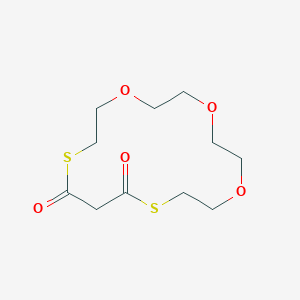
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
